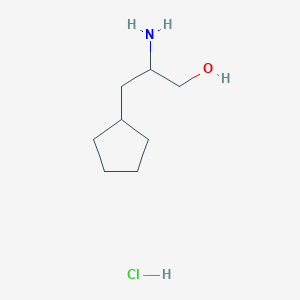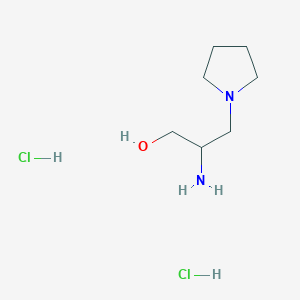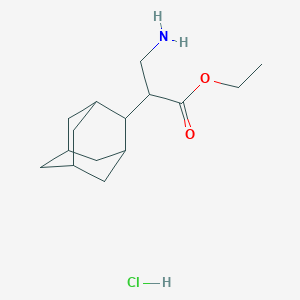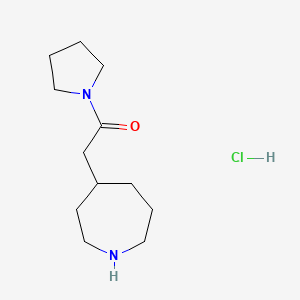
2-Amino-3-cyclopentylpropan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-cyclopentylpropan-1-ol hydrochloride, also known as 2-Aminocyclopentylpropanol hydrochloride, is a cyclic amine derivative that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 181-183°C and a boiling point of 413°C. This compound has a variety of biochemical and physiological effects, and is useful for a range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
To provide some insight, I will discuss related compounds and their applications in scientific research that might offer indirect relevance:
Cyclodextrins and Derivatives in Drug Delivery
Cyclodextrins, such as γ-Cyclodextrin , have been studied for their unique properties and applications in drug delivery systems. These cyclic oligosaccharides are capable of forming inclusion complexes with various molecules, enhancing the solubility, stability, and bioavailability of drugs. The larger internal cavity of γ-cyclodextrin, compared to α- and β-cyclodextrins, along with its higher water solubility, makes it especially suitable for pharmaceutical applications (Li et al., 2007).
Amino Acid-based Polymers for Biomedical Use
Highly branched polymers based on poly(amino acid)s, such as poly(L-lysine), poly(L-glutamic acid), and others, have been explored for various biomedical applications, including drug and gene delivery systems. These polymers are derived from natural amino acids, making them biocompatible, biodegradable, and their degradation products metabolizable. Their highly branched structure offers advantages in delivery systems for their ability to encapsulate and protect therapeutic agents (Thompson & Scholz, 2021).
Cell-Penetrating Peptides in Therapeutic Delivery
Cell-penetrating peptides (CPPs) are short peptides that facilitate the delivery of therapeutic molecules across cellular membranes. These peptides, often fewer than 30 amino acids in length, have shown potential in enhancing the intracellular delivery of various cargos, including nucleic acids and drugs. Their ability to cross biological barriers offers promising avenues for the diagnosis and treatment of a range of diseases, from cancer to central nervous system disorders (Xie et al., 2020).
Eigenschaften
IUPAC Name |
2-amino-3-cyclopentylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-8(6-10)5-7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXWQMYMLXKPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}ethanethioamide](/img/structure/B1382346.png)
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
![5-[(Aminooxy)methyl]-2-bromophenol hydrochloride](/img/structure/B1382349.png)








